molecular formula C24H23NO6 B3396144 (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate CAS No. 1007678-20-7

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B3396144
CAS No.: 1007678-20-7
M. Wt: 421.4 g/mol
InChI Key: KDCQOSPFGFDKOM-AATRIKPKSA-N
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Description

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate is a chemical compound known for its unique molecular structure and diverse applications in scientific research. This compound features a combination of methoxy and pyridinyl groups, which contribute to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate typically involves a multi-step process. One common method includes the following steps:

    Preparation of the starting materials: The synthesis begins with the preparation of 2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenol and 3,4,5-trimethoxybenzoic acid.

    Esterification reaction: The phenol and benzoic acid derivatives are then subjected to an esterification reaction in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the desired ester compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenol
  • 3,4,5-trimethoxybenzoic acid
  • 4-(2-(pyridin-4-yl)vinyl)phenyl benzoate

Uniqueness

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate is unique due to its combination of methoxy and pyridinyl groups, which contribute to its distinctive chemical properties and potential biological activities. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO6/c1-27-20-13-17(6-5-16-9-11-25-12-10-16)7-8-19(20)31-24(26)18-14-21(28-2)23(30-4)22(15-18)29-3/h5-15H,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCQOSPFGFDKOM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=CC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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